4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride
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Overview
Description
4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.23 g/mol . This compound is characterized by the presence of a chlorophenyl group, a ureido group, and a benzenesulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride typically involves the reaction of 4-chlorophenyl isocyanate with 2-methylbenzenesulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and urea derivative.
Oxidation and Reduction: The chlorophenyl group can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Produces sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: Yields sulfonic acid and urea derivatives.
Oxidation and Reduction: Results in various oxidized or reduced chlorophenyl derivatives.
Scientific Research Applications
4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ureido and sulfonyl chloride groups enable it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Bromophenyl)ureido]-2-methylbenzenesulfonyl chloride
- 4-[3-(4-Fluorophenyl)ureido]-2-methylbenzenesulfonyl chloride
- 4-[3-(4-Methylphenyl)ureido]-2-methylbenzenesulfonyl chloride
Uniqueness
4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness allows for selective interactions with biological targets and distinct reactivity patterns in chemical synthesis.
Biological Activity
4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C11H10ClN1O2S
- Molecular Weight : 253.72 g/mol
The presence of the chlorophenyl and sulfonyl groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. It acts as a potential inhibitor of proteolytic enzymes, which are crucial in various physiological and pathological processes, including inflammation and cancer progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Protease Inhibition : A study highlighted the compound's role in inhibiting endoplasmic reticulum aminopeptidases (ERAPs), which are implicated in antigen processing. This inhibition can potentially enhance immune responses against tumors and infections .
- Antimicrobial Effects : Research showed that this compound effectively inhibited LasB, a virulence factor of Pseudomonas aeruginosa, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .
- Cytotoxicity in Cancer Models : The compound demonstrated significant cytotoxic effects on various cancer cell lines, leading to apoptosis. The mechanism involves caspase activation and subsequent DNA fragmentation, indicating its potential as an anticancer agent .
Research Findings
Recent studies have focused on the compound's pharmacological profile:
- In Vitro Studies : Various assays have confirmed the compound's inhibitory effects on proteases and its ability to induce apoptosis in cancer cells. The EC50 values for cytotoxicity were found to be in the nanomolar range, indicating potent activity .
- In Vivo Studies : Animal models have shown promising results, with significant tumor growth inhibition observed when administered alongside standard chemotherapy agents .
Properties
IUPAC Name |
4-[(4-chlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9-8-12(6-7-13(9)22(16,20)21)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRFUUFVHYLYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.